

An In-depth Technical Guide on the Solubility of p-(Dimethylamino)benzaldehyde Oxime

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Compound of Interest

Compound Name: *p*-(Dimethylamino)benzaldehyde
oxime

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This technical guide provides a comprehensive overview of the solubility characteristics of **p-(Dimethylamino)benzaldehyde oxime** in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments, the underlying chemical principles, and detailed experimental protocols for determining solubility.

Introduction to p-(Dimethylamino)benzaldehyde Oxime

p-(Dimethylamino)benzaldehyde oxime is an organic compound with the chemical formula $C_9H_{12}N_2O$. It is an oxime derivative of p-(Dimethylamino)benzaldehyde, featuring a hydroxyl group attached to the imine nitrogen. The presence of both a polar oxime group and a basic dimethylamino group, along with a largely nonpolar aromatic ring, results in a molecule with varied solubility behavior in different types of solvents. Understanding its solubility is crucial for applications in chemical synthesis, purification, and formulation in various industries, including pharmaceuticals.

Predicted Solubility Profile

While specific quantitative data is scarce, the principle of "like dissolves like" can be used to predict the solubility of **p-(Dimethylamino)benzaldehyde oxime** in common organic solvents. The molecule's structure suggests it will be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

Below is a table summarizing the expected qualitative solubility of **p-(Dimethylamino)benzaldehyde oxime**.

Solvent Name	Chemical Formula	Solvent Type	Predicted Solubility	Rationale
Water	H ₂ O	Polar Protic	Slightly Soluble	The polar oxime and dimethylamino groups can form hydrogen bonds with water, but the nonpolar benzene ring limits overall solubility. A calculated solubility of 1.8 g/L at 25°C has been reported[1]. An experimental value of >24.6 µg/mL at pH 7.4 is also available[2].
Methanol	CH ₃ OH	Polar Protic	Soluble	As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the oxime and amino groups.
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	Similar to methanol, ethanol's polarity and ability to

hydrogen bond suggest good solubility. The parent aldehyde is soluble in alcohol[3].

Acetone

$(\text{CH}_3)_2\text{CO}$

Polar Aprotic

Soluble

Acetone's polar carbonyl group can act as a hydrogen bond acceptor for the oxime's hydroxyl group, leading to good solubility. The parent aldehyde is generally soluble in acetone[4][5].

Chloroform

CHCl_3

Moderately Polar

Moderately Soluble

Chloroform can act as a hydrogen bond donor and has a moderate polarity, which should allow for some dissolution of the compound. The parent aldehyde is soluble in chloroform[3][4][5].

Dimethyl Sulfoxide (DMSO)

$(\text{CH}_3)_2\text{SO}$

Polar Aprotic

Very Soluble

DMSO is a highly polar aprotic solvent capable of accepting

hydrogen bonds, making it an excellent solvent for many organic compounds with polar functional groups.

Ethyl Acetate

$\text{CH}_3\text{COOC}_2\text{H}_5$

Moderately Polar

Moderately Soluble

Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor, suggesting moderate solubility.

Hexane

C_6H_{14}

Nonpolar

Insoluble

The significant difference in polarity between the nonpolar hexane and the polar functional groups of p-(Dimethylamino) benzaldehyde oxime would result in poor solvation.

Experimental Protocols for Solubility Determination

A precise determination of solubility requires a systematic experimental approach. The following protocol outlines a general method for determining the solubility of a crystalline organic compound like **p-(Dimethylamino)benzaldehyde oxime** in an organic solvent.

Objective: To quantitatively determine the solubility of **p-(Dimethylamino)benzaldehyde oxime** in a given organic solvent at a specific temperature.

Materials:

- **p-(Dimethylamino)benzaldehyde oxime** (crystalline solid)
- Selected organic solvent (e.g., ethanol, acetone)
- Analytical balance
- Vials with screw caps
- Constant temperature bath (e.g., water bath, heating block)
- Magnetic stirrer and stir bars
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks
- Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

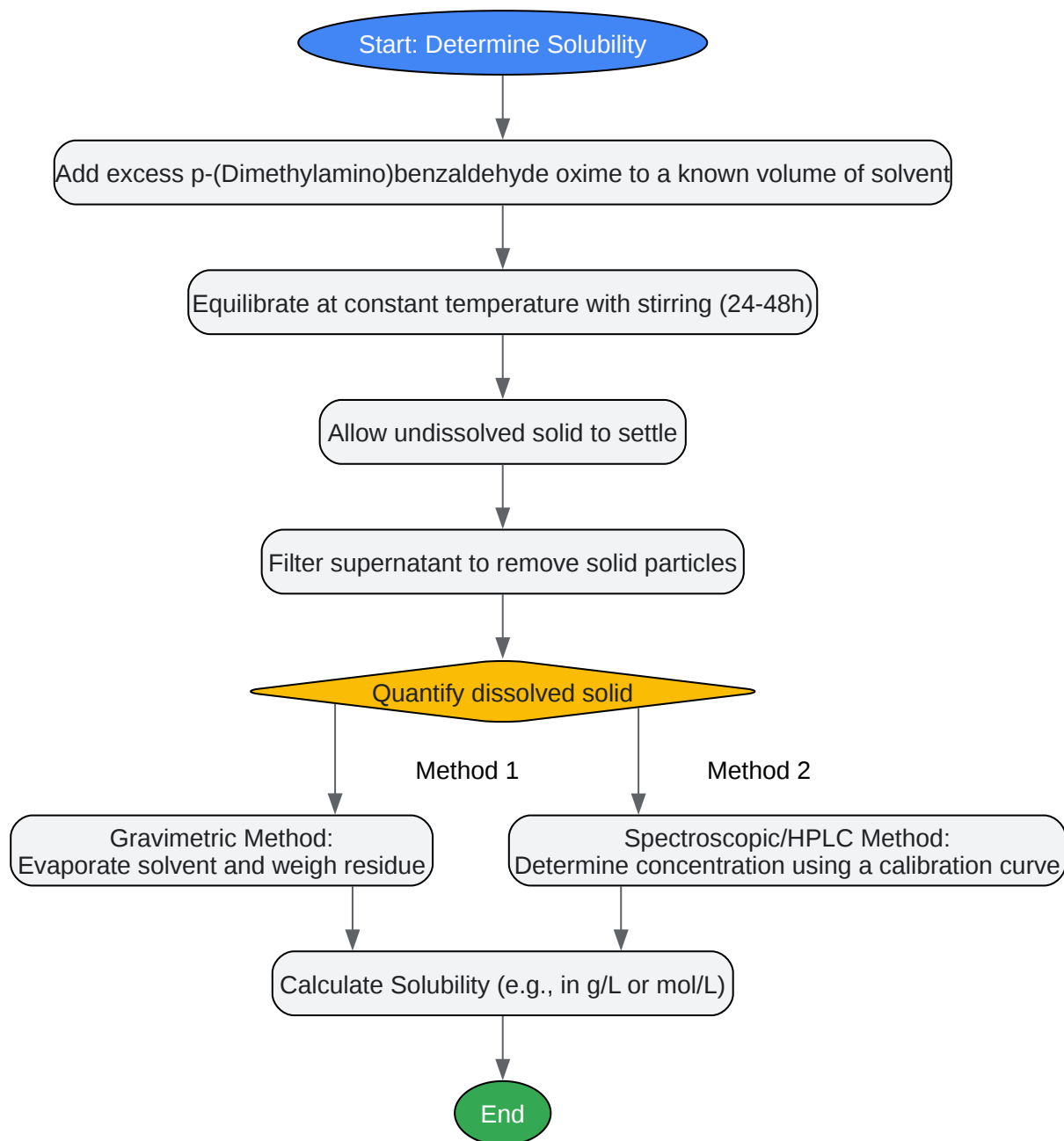
- Preparation of Saturated Solution:
 - Add an excess amount of **p-(Dimethylamino)benzaldehyde oxime** to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
 - Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:

- Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.
- Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
- Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
- Quantification of Solute:
 - Gravimetric Method:
 - Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
 - Weigh the vial containing the dried residue.
 - The difference in weight gives the mass of the dissolved solid.
 - Spectroscopic/Chromatographic Method (Preferred for higher accuracy):
 - Prepare a series of standard solutions of known concentrations of **p-(Dimethylamino)benzaldehyde oxime** in the same solvent.
 - Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to create a calibration curve.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
 - Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.
- Calculation of Solubility:
 - Calculate the solubility using the following formula:
 - $\text{Solubility (g/L)} = (\text{Mass of dissolved solid in g}) / (\text{Volume of solvent in L})$

- If using a spectroscopic/chromatographic method, the concentration determined from the calibration curve (after accounting for dilution) is the solubility.

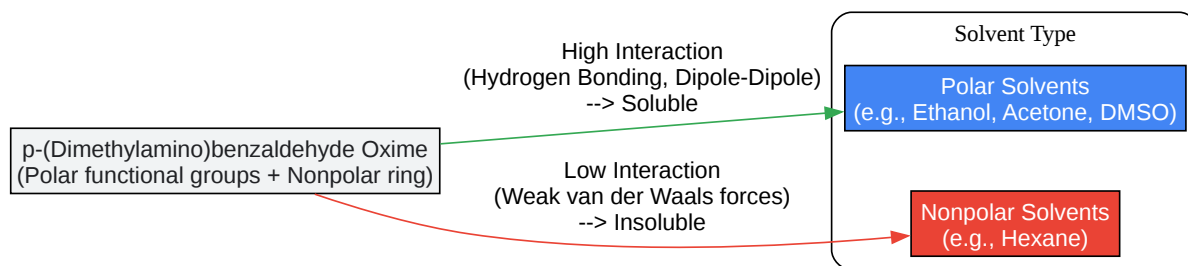
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical principles governing the solubility of **p-(Dimethylamino)benzaldehyde oxime**.



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Caption: Experimental workflow for the determination of solubility.



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Caption: The "like dissolves like" principle for solubility.

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